molecular formula C12H14N2O B3054779 2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- CAS No. 61892-64-6

2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-

Cat. No.: B3054779
CAS No.: 61892-64-6
M. Wt: 202.25 g/mol
InChI Key: CAYYVQDGGHLYMO-LBPRGKRZSA-N
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Description

The compound “2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-” is a chiral, acetylated derivative of a partially saturated bipyridine scaffold. Its structure consists of a 2,3'-bipyridine core fused with a tetrahydro ring system, where the 1-position is substituted with an acetyl group. The (S)-enantiomer indicates stereochemical specificity, which may influence its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h2-5,7,9,12H,6,8H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYVQDGGHLYMO-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC=CCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC=CC[C@H]1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557835
Record name 1-[(2S)-[3,6-Dihydro[2,3'-bipyridine]]-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-64-6
Record name N-Acetylanatabine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061892646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2S)-[3,6-Dihydro[2,3'-bipyridine]]-1(2H)-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLANATABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIT2TR59RE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural and Functional Overview

The target molecule features a 2,3'-bipyridine core, where one pyridine ring is reduced to a 1,2,3,6-tetrahydro form, and an acetyl group is appended to the nitrogen at position 1 of the tetrahydro ring. The (S)-configuration at the chiral center necessitates enantioselective synthesis or post-synthetic resolution. Key challenges include:

  • Regioselective coupling of pyridine subunits.
  • Controlled hydrogenation to avoid over-reduction.
  • Stereochemical fidelity during acetylation or ring modification.

Synthetic Strategies for the Bipyridine Core

Transition Metal-Catalyzed Cross-Coupling Reactions

Stille Coupling

Palladium-catalyzed Stille coupling between stannylated pyridines and bromopyridines has been employed for bipyridine synthesis. Verniest et al. demonstrated that 2-pyridylstannanes and 2-bromopyridines react in the presence of PdCl₂(PPh₃)₂ to form 2,2'-bipyridines. Adapting this method, the 2,3'-isomer could be accessed using 3-bromopyridine and a 2-stannylpyridine derivative. Typical conditions involve toluene at 80–100°C with yields up to 75%. However, toxicity of organotin reagents limits scalability.

Negishi Coupling

Zinc-mediated Negishi coupling offers a less toxic alternative. Tang et al. reported high-yielding syntheses of bipyridines using PdBr(Ph)(PPh₃)₂ and N,N,Se-ligands. For 2,3'-bipyridine, 2-zinc pyridine and 3-bromopyridine may be coupled under inert conditions. This method avoids tin reagents but requires pre-functionalized zinc intermediates.

Decarboxylative C–H Activation

Recent advances utilize Pd-catalyzed decarboxylation of picolinic acid derivatives followed by C–H activation. A Pd(II)/Ag₂O system enables direct coupling of pyridine C–H bonds, forming 2,2'-bipyridines in ~60% yield. Modifying substrate positions could redirect coupling to 2,3'-regioisomers.

Transition Metal-Free Approaches

Radical-Mediated Coupling

Banik et al. developed a method using bis-phenalenyl radicals and K(t-Bu) to generate pyridyl radicals, which dimerize to form bipyridines. While yields are moderate (40–50%), this approach avoids metals entirely. For 2,3'-bipyridine, selective radical generation at C3 of pyridine is critical.

Alkali Metal-Mediated Coupling

Mechanochemical ball milling of pyridine with K/LiHMDS (hexamethyldisilazide) induces C–H activation and C–C bond formation. This solvent-free method achieves 2,2'-bipyridine in 65% yield. Adjusting milling additives or pyridine substituents could favor 2,3'-coupling.

Reduction and Functionalization of the Pyridine Ring

Partial Hydrogenation to Tetrahydrobipyridine

The tetrahydro ring is synthesized via selective hydrogenation of one pyridine subunit. Catalytic hydrogenation over Pd/C or Rh/Al₂O₃ under mild pressure (1–3 atm H₂) typically reduces pyridine to piperidine. However, achieving partial saturation (1,2,3,6-tetrahydro) requires precise control:

  • Substrate-directed reduction : Electron-withdrawing groups (e.g., acetyl) deactivate the ring, limiting over-reduction.
  • Lewis acid assistance : FeCl₃ or ZnCl₂ coordinates to pyridine nitrogen, directing hydrogenation to specific positions.

Acetylation of the Tetrahydro Ring

The 1-acetyl group is introduced via nucleophilic acyl substitution. Treating the tetrahydrobipyridine amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., Et₃N) yields the acetylated product. Steric hindrance from the tetrahydro ring may necessitate elevated temperatures (80–100°C) or prolonged reaction times.

Enantioselective Synthesis and Resolution

Asymmetric Hydrogenation

Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective hydrogenation of imine intermediates. Starting from a prochiral dihydropyridine, this method can directly yield the (S)-enantiomer with >90% ee.

Kinetic Resolution

Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer of a racemic acetylated intermediate. The remaining (S)-enantiomer is isolated via chromatography.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The tetrahydro ring protons appear as multiplet signals between δ 1.5–3.0 ppm, while the acetyl methyl group resonates as a singlet near δ 2.1 ppm.
  • IR : Stretching frequencies at ~1660 cm⁻¹ (amide C=O) and 2220 cm⁻¹ (C≡N, if present) confirm functionalization.

Chromatographic Purity

HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, verifying ≥98% ee for the (S)-form.

Chemical Reactions Analysis

Types of Reactions

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by its nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated bipyridine derivatives .

Scientific Research Applications

2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: The compound’s ability to coordinate with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.

    Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2,3’-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting various chemical and biological processes. The compound’s nitrogen atoms play a crucial role in binding to metal ions, forming stable complexes that can participate in catalytic cycles and other reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Core Structure Variations

2,2'-Bipyridine (USP 29)
  • Properties : High solubility in water and alcohol; melting point ~69°C. Used in coordination chemistry due to its chelating nitrogen atoms .
N-Nitrosoanatabine (887407-16-1)
  • Structure : 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine.
  • acetyl). This highlights how minor substituent changes can alter toxicity and reactivity .
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
  • Structure : Tetrahydropyridine core with phenyl and methyl substituents.
  • Biological Activity : Neurotoxic agent causing parkinsonism via selective dopaminergic neuron destruction. Unlike the target compound, MPTP lacks a bipyridine moiety but shares a tetrahydro ring system, emphasizing the role of ring saturation in bioactivity .

Stereochemical and Coordination Properties

(S)-Enantiomer Specificity

The (S)-configuration of the target compound may confer distinct binding affinities compared to racemic mixtures (e.g., (±)-N-Nitrosoanatabine). Enantiopure compounds often exhibit enhanced selectivity in pharmacological or catalytic applications .

Coordination Chemistry

While 4,4’-bipyridine is widely used in metal-organic frameworks (MOFs) due to its linear geometry, the 2,3'-bipyridine isomer in the target compound introduces steric and electronic differences. For example, 4,4’-bipyridine forms stable Ru(II) complexes via π-donor interactions, whereas 2,3'-bipyridine’s asymmetric structure may lead to unique coordination modes .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Chemical Properties References
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- 2,3'-bipyridine + tetrahydro ring Acetyl (1-position), (S)-enantiomer Stereospecific interactions (inferred)
2,2'-Bipyridine Aromatic 2,2'-bipyridine None Chelating agent, high solubility
N-Nitrosoanatabine 2,3'-bipyridine + tetrahydro ring Nitroso (1-position) Mutagenic, structural analog
MPTP Tetrahydropyridine Phenyl (4), methyl (1) Neurotoxicity, parkinsonism model
4,4’-Bipyridine Aromatic 4,4’-bipyridine None Coordination chemistry, MOFs

Research Findings and Implications

  • Neurotoxicity : MPTP’s tetrahydro ring and lipophilic substituents enable blood-brain barrier penetration, causing neurodegeneration. The acetyl group in the target compound may reduce such toxicity, though this remains speculative without direct evidence .
  • Stereochemistry : Enantiomeric purity (S-configuration) could enhance receptor binding specificity, contrasting with racemic mixtures like (±)-N-Nitrosoanatabine, which may exhibit variable bioactivity .
  • Coordination Potential: The 2,3'-bipyridine core’s asymmetry may enable novel catalytic or material science applications, diverging from 2,2'- or 4,4’-bipyridine’s established roles .

Biological Activity

Overview

2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-, also known as N-acetylnatabine, is an organic compound with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. This compound is a derivative of bipyridine and has garnered interest in various fields including medicinal chemistry and materials science due to its unique structural properties and biological activities.

The compound features a bipyridine structure with an acetyl group and a tetrahydro modification that influences its reactivity and binding capabilities. The presence of nitrogen atoms allows for coordination with metal ions, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O
Molecular Weight202.25 g/mol
CAS Number61892-64-6
StructureChemical Structure

The biological activity of 2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)- primarily arises from its ability to coordinate with metal ions. This coordination can modulate the reactivity and stability of metalloproteins and metalloenzymes, impacting various biochemical pathways. The specific binding interactions facilitated by the nitrogen atoms in the compound are critical for its function in biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of bipyridine can inhibit the growth of various bacterial strains. The coordination with metal ions may enhance this antimicrobial effect by disrupting bacterial metabolism.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, some studies suggest that it may inhibit acetylcholinesterase activity, which is significant in neuropharmacology.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that bipyridine derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to their ability to chelate essential metal ions required for bacterial growth .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters indicated that compounds similar to 2,3'-Bipyridine could protect neuronal cells from apoptosis induced by oxidative stress. This protective effect was linked to their antioxidant properties .
  • Metalloenzyme Interaction : A study in Bioorganic & Medicinal Chemistry Letters explored how this compound interacts with metalloproteins. It was found that it could act as a ligand for zinc-dependent enzymes, potentially altering their catalytic properties .

Comparative Analysis

To understand the uniqueness of 2,3'-Bipyridine compared to other bipyridine derivatives, a comparative analysis is presented below:

CompoundAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
2,3'-BipyridineModerateHighAcetylcholinesterase
2,2'-BipyridineLowModerateNone
4,4'-BipyridineModerateLowNone
1,2,3,6-Tetrahydro-2,3-BipyridineHighModerateNone

Q & A

Q. What synthetic methodologies are most effective for preparing 2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-?

The synthesis of bipyridine derivatives often employs cross-coupling strategies. For example, Kumada coupling has been used to synthesize 6'-methoxy-2,3'-bipyridine intermediates, where brominated pyridine precursors react with organomagnesium reagents under controlled conditions . Additionally, Negishi coupling is advantageous for its tolerance of diverse substituents and mild reaction conditions, enabling efficient coupling of pyridyl zinc halides with halogenated heterocycles . For the acetylated derivative, post-synthetic acetylation of the tetrahydropyridine moiety using acetyl chloride or anhydrides under basic conditions (e.g., triethylamine) may be required. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can confirm the acetyl group (δ ~2.1 ppm for CH3) and bipyridine backbone (aromatic protons δ 7.0–9.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or electron ionization (EI-MS) verifies molecular weight. For example, NIST databases provide reference spectra for structurally related tetrahydropyridine derivatives .
  • Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm⁻¹ indicate the acetyl carbonyl group .

Q. How does the compound’s solubility and stability influence experimental design?

The acetyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating reactions in homogeneous phases. However, the tetrahydropyridine ring may oxidize under aerobic conditions, necessitating inert atmospheres (N2/Ar) for storage and reactions . Stability tests via accelerated degradation studies (e.g., 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. What mechanistic insights explain the stereospecificity (S)-configuration in biological interactions?

The (S)-enantiomer’s configuration may influence binding to chiral biological targets, such as enzymes or receptors. For example, N'-Nitrosoanatabine (NAT) , a structurally related nitrosamine, exhibits stereospecific interactions with DNA, suggesting that the (S)-configuration in 1-acetyl derivatives could modulate genotoxicity or receptor affinity . Computational docking studies (e.g., molecular dynamics simulations) combined with in vitro assays (e.g., competitive binding) are recommended to elucidate enantiomer-specific effects .

Q. Can this compound serve as a ligand in photoluminescent or catalytic systems?

Bipyridine derivatives are widely used in coordination chemistry. For instance, 2,3’-bipyridine ligands functionalized with electron-withdrawing groups (e.g., fluorine) have been incorporated into iridium(III) complexes for blue phosphorescent OLEDs . The acetyl group may alter electronic properties (e.g., π-conjugation), which can be probed via cyclic voltammetry and photoluminescence quantum yield measurements. Comparative studies with non-acetylated analogs are critical .

Q. What in vitro or in vivo models are appropriate for assessing neurotoxic potential?

Given structural similarities to MPTP , a neurotoxin targeting dopaminergic neurons, this compound’s effects could be evaluated using:

  • Primary neuronal cultures : Measure dopamine uptake inhibition or reactive oxygen species (ROS) generation.
  • Caenorhabditis elegans : Assess locomotor deficits via thrashing assays.
  • Rodent models : Behavioral tests (e.g., rotarod, open field) combined with post-mortem histopathology of the substantia nigra .

Q. How does the acetyl group impact metabolic pathways compared to non-acetylated analogs?

The acetyl moiety may alter metabolic stability or cytochrome P450-mediated oxidation. Comparative in vitro metabolism studies using liver microsomes (human/rat) with LC-MS/MS analysis can identify major metabolites. For example, deacetylation via esterases could generate a tetrahydropyridine intermediate, potentially increasing bioavailability .

Methodological Considerations Table

AspectMethodologyKey References
SynthesisKumada/Negishi coupling; post-synthetic acetylation
CharacterizationNMR, HRMS, IR, X-ray crystallography (if crystalline)
Toxicity ScreeningPrimary neuronal cultures, C. elegans, rodent behavioral assays
Coordination ChemistryCyclic voltammetry, photoluminescence studies, DFT calculations
Metabolic StabilityLiver microsome assays, LC-MS/MS metabolite profiling

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-
Reactant of Route 2
Reactant of Route 2
2,3'-Bipyridine, 1-acetyl-1,2,3,6-tetrahydro-, (S)-

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